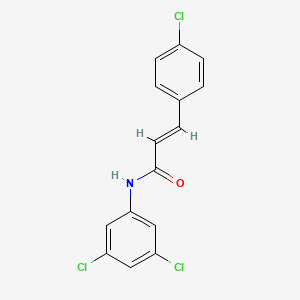![molecular formula C22H24N4O3S B2730200 1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine CAS No. 2034592-37-3](/img/structure/B2730200.png)
1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalen-1-ylsulfonyl group attached to a piperazine ring, which is further connected to a tetrahydropyrazolo[1,5-a]pyridine moiety via a methanone linkage. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or a drug candidate. Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest that it may have activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
-
Formation of the Naphthalen-1-ylsulfonyl Piperazine Intermediate
Reagents: Naphthalene-1-sulfonyl chloride, piperazine
Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.
-
Formation of the Tetrahydropyrazolo[1,5-a]pyridine Intermediate
Reagents: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Conditions: This intermediate can be synthesized via cyclization reactions involving appropriate precursors under acidic or basic conditions, depending on the specific synthetic pathway chosen.
-
Coupling of Intermediates
Reagents: The naphthalen-1-ylsulfonyl piperazine intermediate and the tetrahydropyrazolo[1,5-a]pyridine intermediate
Conditions: The coupling reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in an organic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or basic aqueous solutions
Products: Oxidized derivatives of the naphthalen-1-ylsulfonyl group or the piperazine ring
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Usually performed in anhydrous solvents such as ether or THF (tetrahydrofuran)
Products: Reduced forms of the methanone linkage or the sulfonyl group
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Carried out in polar solvents like DMF or DMSO, often with heating
Products: Substituted derivatives at the piperazine or tetrahydropyrazolo[1,5-a]pyridine moieties
Mécanisme D'action
The mechanism of action of 1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine: The parent compound with unique structural features.
(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone: A similar compound with a different substitution pattern on the tetrahydropyrazolo[1,5-a]pyridine ring.
(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)methanone: Another analog with variation in the substitution position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
(4-naphthalen-1-ylsulfonylpiperazin-1-yl)-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-22(20-16-18-8-3-4-11-26(18)23-20)24-12-14-25(15-13-24)30(28,29)21-10-5-7-17-6-1-2-9-19(17)21/h1-2,5-7,9-10,16H,3-4,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORKDQSHMRXGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=CC=CC=C54)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2730117.png)

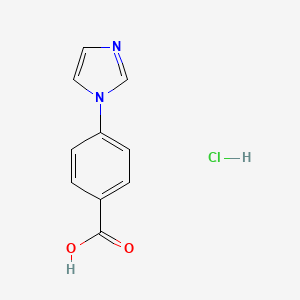
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-](/img/structure/B2730122.png)
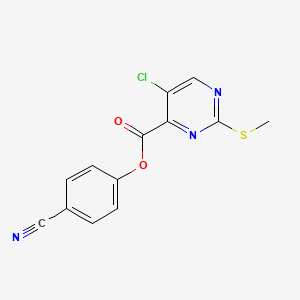
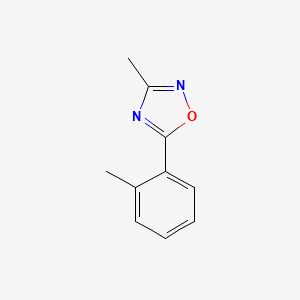
amine](/img/structure/B2730126.png)
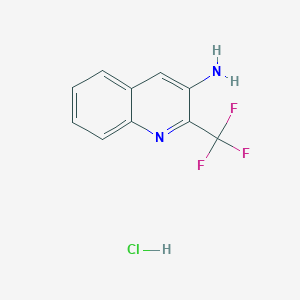
![2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide](/img/structure/B2730128.png)

![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2730132.png)
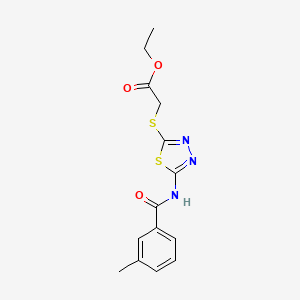
![N-tert-butyl-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2730135.png)
